![molecular formula C9H9BrO4S B2908014 3-[(4-Bromophenyl)sulfonyl]propanoic acid CAS No. 200643-57-8](/img/structure/B2908014.png)
3-[(4-Bromophenyl)sulfonyl]propanoic acid
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Description
3-[(4-Bromophenyl)sulfonyl]propanoic acid is a chemical compound with the molecular formula C9H9BrO4S and a molecular weight of 293.13 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-[(4-Bromophenyl)sulfonyl]propanoic acid is represented by the formula C9H9BrO4S . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis
3-[(4-Bromophenyl)sulfonyl]propanoic acid is a solid substance that should be stored at room temperature . Its molecular weight is 293.13 .Mechanism of Action
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute toxicity - Oral Category 4, Acute toxicity - Dermal Category 4, and Acute toxicity - Inhalation (Dusts/Mists) Category 4 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(4-bromophenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYBBUNMITQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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